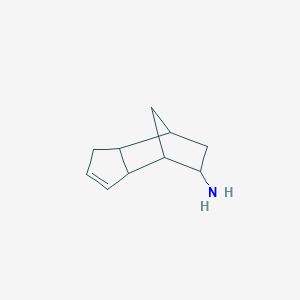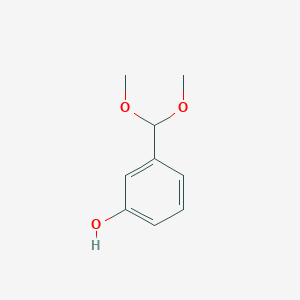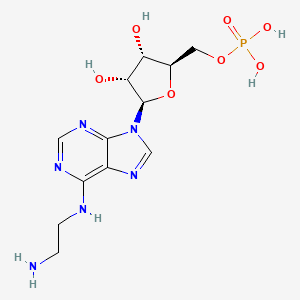![molecular formula C9H7ClN2S B8695541 4-[4-(chloromethyl)-2-thiazolyl]Pyridine CAS No. 116240-97-2](/img/structure/B8695541.png)
4-[4-(chloromethyl)-2-thiazolyl]Pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(chloromethyl)-2-thiazolyl]Pyridine is a heterocyclic organic compound that features both a thiazole and a pyridine ring. The thiazole ring is known for its aromaticity and the presence of sulfur and nitrogen atoms, which contribute to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(chloromethyl)-2-thiazolyl]Pyridine typically involves the reaction of 4-(chloromethyl)pyridine with 2-aminothiazole under specific conditions. One common method includes the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction . The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-(chloromethyl)-2-thiazolyl]Pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can target the pyridine ring.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a variety of aminomethyl derivatives, while oxidation can produce sulfoxides or sulfones .
Wissenschaftliche Forschungsanwendungen
4-[4-(chloromethyl)-2-thiazolyl]Pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including antimicrobial and anticancer agents.
Biological Studies: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Industrial Applications: It is used in the production of dyes, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 4-[4-(chloromethyl)-2-thiazolyl]Pyridine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function . The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Chloromethyl)pyridine: Shares the pyridine ring but lacks the thiazole moiety.
2-Aminothiazole: Contains the thiazole ring but lacks the pyridine component.
Uniqueness
4-[4-(chloromethyl)-2-thiazolyl]Pyridine is unique due to the combination of the thiazole and pyridine rings, which confer distinct chemical properties and reactivity. This dual-ring structure allows for a broader range of chemical modifications and applications compared to compounds with only one of these rings .
Eigenschaften
CAS-Nummer |
116240-97-2 |
|---|---|
Molekularformel |
C9H7ClN2S |
Molekulargewicht |
210.68 g/mol |
IUPAC-Name |
4-(chloromethyl)-2-pyridin-4-yl-1,3-thiazole |
InChI |
InChI=1S/C9H7ClN2S/c10-5-8-6-13-9(12-8)7-1-3-11-4-2-7/h1-4,6H,5H2 |
InChI-Schlüssel |
AFFRTTMYQIHQDJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1C2=NC(=CS2)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{2-[4-(Propan-2-yl)piperazin-1-yl]pyrimidin-5-yl}benzonitrile](/img/structure/B8695464.png)



![N-{4-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]phenyl}acetamide](/img/structure/B8695507.png)
![Tert-butyl 6-cyano-4-oxo-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-1'-carboxylate](/img/structure/B8695516.png)


![(R)-9-(4-(1-(dimethylamino)propan-2-yl)phenyl)-8-hydroxythieno[2,3-c]quinolin-4(5H)-one Hydrochloride](/img/structure/B8695547.png)





